Phenol, 2-bromo-3,5-dimethoxy-
Overview
Description
Phenol, 2-bromo-3,5-dimethoxy- is an organic compound that belongs to the class of bromophenols It consists of a phenol ring substituted with bromine and methoxy groups at specific positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Phenol, 2-bromo-3,5-dimethoxy- typically involves the bromination of 3,5-dimethoxyphenol. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane. The reaction conditions often require controlled temperatures to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of Phenol, 2-bromo-3,5-dimethoxy- may involve large-scale bromination processes using automated reactors to maintain precise control over reaction parameters. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions: Phenol, 2-bromo-3,5-dimethoxy- undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The presence of electron-donating methoxy groups activates the aromatic ring towards electrophilic substitution reactions.
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: Quinones derived from this compound can be reduced back to phenols.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine, chloromethane, and sulfuric acid are commonly used.
Oxidation: Reagents like potassium permanganate or chromium trioxide are employed.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Major Products Formed:
Electrophilic Aromatic Substitution: Substituted bromophenols.
Oxidation: Quinones.
Reduction: Hydroquinones.
Scientific Research Applications
Phenol, 2-bromo-3,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Phenol, 2-bromo-3,5-dimethoxy- involves its interaction with molecular targets such as enzymes and receptors. The bromine and methoxy groups influence the compound’s reactivity and binding affinity. For example, the compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
Phenol, 2-bromo-3,5-dimethoxy- can be compared with other bromophenols and methoxy-substituted phenols:
Phenol, 2-bromo-4,6-dimethoxy-: Similar structure but different substitution pattern, leading to variations in reactivity and applications.
Phenol, 3,5-dibromo-2-methoxy-: Contains additional bromine atoms, which may enhance its biological activity.
Phenol, 2,4,6-trimethoxy-: Lacks bromine but has more methoxy groups, affecting its chemical properties and uses.
The uniqueness of Phenol, 2-bromo-3,5-dimethoxy- lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
2-bromo-3,5-dimethoxyphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO3/c1-11-5-3-6(10)8(9)7(4-5)12-2/h3-4,10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOITXVOWFEFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90459841 | |
Record name | Phenol, 2-bromo-3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121449-70-5 | |
Record name | Phenol, 2-bromo-3,5-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90459841 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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